2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Medicinal chemistry Molecular recognition Physicochemical profiling

2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 135104-21-1) is a heterocyclic small molecule (MW 242.23 g/mol, formula C₁₂H₁₀N₄O₂) belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold class, a privileged chemotype in medicinal chemistry with demonstrated activity across GABAₐ receptor modulation, kinase inhibition, and anti-inflammatory pathways. The compound features a 4-methoxyphenyl substituent at the 2-position of the fused pyrazolo-triazinone core, distinguishing it from the unsubstituted 2-phenyl analog (CAS 135104-20-0, MW 212.21) and the 2-methyl analog (CAS 40535-06-6, MW 150.14).

Molecular Formula C12H10N4O2
Molecular Weight 242.238
CAS No. 135104-21-1
Cat. No. B2985450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
CAS135104-21-1
Molecular FormulaC12H10N4O2
Molecular Weight242.238
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2
InChIInChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)10-6-11-12(17)14-13-7-16(11)15-10/h2-7H,1H3,(H,14,17)
InChIKeyFXMJSCUFNDTUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 135104-21-1): Compound Class and Core Procurement Characteristics


2-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 135104-21-1) is a heterocyclic small molecule (MW 242.23 g/mol, formula C₁₂H₁₀N₄O₂) belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold class, a privileged chemotype in medicinal chemistry with demonstrated activity across GABAₐ receptor modulation, kinase inhibition, and anti-inflammatory pathways [1]. The compound features a 4-methoxyphenyl substituent at the 2-position of the fused pyrazolo-triazinone core, distinguishing it from the unsubstituted 2-phenyl analog (CAS 135104-20-0, MW 212.21) and the 2-methyl analog (CAS 40535-06-6, MW 150.14) [2]. This compound is commercially available from multiple vendors at purities ranging from 95% to 98% and serves primarily as a research chemical and synthetic building block for further derivatization at the N5, C7, or C3 positions .

Why In-Class Pyrazolo[1,5-d][1,2,4]triazinones Cannot Be Casually Substituted for CAS 135104-21-1


Within the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one class, even minor substituent changes at the 2-position profoundly alter hydrogen-bonding capacity, conformational flexibility, and electronic distribution across the heterocyclic core. The 4-methoxyphenyl group in CAS 135104-21-1 introduces an additional hydrogen-bond acceptor (4 vs. 3 for the 2-phenyl analog) and an extra rotatable bond (2 vs. 1), both of which directly impact molecular recognition at biological targets [1]. Literature on related 2-aryl-pyrazolo[1,5-d][1,2,4]triazinones demonstrates that the electronic nature of the para-substituent on the 2-phenyl ring modulates analgesic, anti-inflammatory, and GABAₐ receptor binding potency, meaning that a 4-H, 4-F, 4-OH, or 4-OCH₃ substitution cannot be assumed interchangeable without quantitative verification [2]. Furthermore, the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core is susceptible to metabolic oxidation by aldehyde oxidase, a liability that is substituent-dependent and has derailed otherwise promising analogs in this scaffold class [3]. Procurement of the correct substitution pattern is therefore essential for experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for CAS 135104-21-1 vs. Closest Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Analogs


Hydrogen-Bond Acceptor Capacity: 4-Methoxy Analog vs. 2-Phenyl and 2-Methyl Comparators

CAS 135104-21-1 possesses 4 hydrogen-bond acceptor (HBA) atoms versus 3 HBA for the 2-phenyl analog (CAS 135104-20-0) and 3 HBA for the 2-methyl analog (CAS 40535-06-6), as computed by PubChem based on the Cactvs descriptor engine [1]. The additional HBA arises from the methoxy oxygen, which is absent in both comparators. This difference is structurally verified by the SMILES notation: COC1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 for the target, versus C1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 for the 2-phenyl analog. The hydrogen-bond donor count remains constant at 1 across all three compounds, meaning the HBA difference represents a net gain in potential intermolecular interaction capacity [2].

Medicinal chemistry Molecular recognition Physicochemical profiling

Conformational Flexibility: Rotatable Bond Count Comparison with 2-Phenyl and 2-Methyl Scaffold Mates

The 4-methoxyphenyl substituent of CAS 135104-21-1 introduces 2 rotatable bonds (the C–OCH₃ bond plus the C–aryl bond between the pyrazole and phenyl ring), compared to 1 rotatable bond for the 2-phenyl analog and 0 for the 2-methyl analog [1]. This conformational flexibility difference is quantifiable and structurally explicit: the methoxy group can adopt multiple torsional orientations that modulate the electron density donated into the pyrazolo-triazinone core via resonance, whereas the 2-phenyl analog has only the biaryl torsion as a degree of freedom, and the 2-methyl analog is essentially rigid at the 2-position . Greater conformational freedom may enhance binding adaptability but can also impose an entropic penalty upon target engagement, a trade-off that is substituent-specific and must be considered when selecting among in-class analogs for focused library design.

Conformational analysis Ligand design SAR

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Scaffold Privilege in GABAₐ Receptor Modulation

The pyrazolo[1,5-d][1,2,4]triazine scaffold, of which CAS 135104-21-1 is a direct structural member, has been established as a privileged chemotype for GABAₐ receptor benzodiazepine-site modulation. The 2021 comprehensive review by Alizadeh and Ebrahimzadeh structurally categorizes six pyrazolotriazine isomeric classes and explicitly identifies pyrazolo[1,5-d][1,2,4]triazines—including the triazin-4(5H)-one oxidation state—as exhibiting GABAₐ agonistic activity alongside anticancer, anti-inflammatory, and kinase-inhibitory properties [1]. The patent literature (CA2346289A1, US-6872720-B2, WO-0023449A1) further validates this scaffold family as high-affinity ligands for the GABAₐ α2 and α3 subunit-containing receptors, with lead compounds achieving sub-nanomolar binding affinities (e.g., MRK-016: Kᵢ = 0.8–1.5 nM across α1-, α2-, α3-, and α5-containing receptors) [2]. Although compound-specific binding data for CAS 135104-21-1 are not reported in the public domain, its membership in this validated pharmacophore class establishes a higher prior probability of GABAₐ-relevant biological activity compared to non-pyrazolotriazine heterocycles, and the 4-methoxy substitution pattern may further tune subtype selectivity as demonstrated for 2,3,7-trisubstituted analogs achieving α3-over-α1 functional selectivity [3].

GABAₐ receptor CNS drug discovery Benzodiazepine site

Purity and Procurement Specification Comparison: CAS 135104-21-1 Across Commercial Vendors

CAS 135104-21-1 is available from multiple independent vendors with quantified purity specifications that allow direct procurement comparison. AKSci supplies the compound at ≥95% purity (Catalog 0156CQ) with pricing at $1,730 per 2.5 g scale, backed by full quality assurance documentation including SDS and Certificate of Analysis . MolCore offers the compound at ≥98% purity under ISO certification, targeting pharmaceutical R&D and quality control applications . Leyan lists the compound at 97% purity . In contrast, the closest structural analog 2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 900017-19-8) is typically listed at 95% purity with more limited vendor coverage and smaller available quantities, reflecting lower commercial maturity [1]. The 2-methyl analog (CAS 40535-06-6) is available at 98% purity but lacks the aryl substitution required for π-stacking interactions with biological targets . The target compound thus occupies a favorable procurement position: it is commercially established with multiple purity grades, competitive pricing at gram scale, and documented quality infrastructure.

Chemical procurement Quality specifications Vendor comparison

Estimated Physicochemical Property Profile: ACD/LogP and Aqueous Solubility of CAS 135104-21-1

The ACD/Labs Percepta platform predicts an ACD/LogP of 0.52 and an ACD/LogD (pH 7.4) of 0.79 for CAS 135104-21-1, with a topological polar surface area (TPSA) of 69 Ų . These values place the compound within favorable drug-like physicochemical space (LogP < 5, TPSA < 140 Ų) with zero Rule-of-5 violations. Estimated aqueous solubility from Log Kow (WSKOW v1.41) is approximately 4,213 mg/L at 25°C, and the compound is predicted to be non-readily biodegradable (BIOWIN probability) with a soil adsorption coefficient (Log Koc) of 2.48, indicating moderate soil mobility . While directly comparable ACD/LogP data for the 2-phenyl analog are not available from the same prediction engine, the XLogP3-AA values are identical at 1.4 for both compounds, suggesting that the methoxy substitution does not drastically alter overall lipophilicity despite adding polar surface area [1]. The combination of moderate LogP, good predicted aqueous solubility, and low TPSA supports the compound's suitability as a starting point for lead optimization where both passive permeability and aqueous solubility are required.

ADME prediction Drug-likeness Lead optimization

Metabolic Liability Context: Aldehyde Oxidase-Mediated Oxidation of the Pyrazolo[1,5-d][1,2,4]triazine Core

A critical and scaffold-specific metabolic liability has been documented for the pyrazolo[1,5-d][1,2,4]triazine chemotype: aldehyde oxidase (AO)-mediated oxidation of the triazine ring to the corresponding pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one [1]. Jones et al. directly observed this transformation during pharmacokinetic studies of a functionally selective GABAₐ α5 inverse agonist, where the parent pyrazolo[1,5-d][1,2,4]triazine underwent unexpected oxidation to the triazin-4(5H)-one metabolite [1]. This finding carries dual significance for CAS 135104-21-1: (a) the compound already exists in the oxidized triazin-4(5H)-one form, meaning it is not susceptible to this particular AO-mediated metabolic step, potentially conferring greater metabolic stability compared to the non-oxidized pyrazolo[1,5-d][1,2,4]triazine precursors; and (b) the 4-methoxyphenyl substituent at the 2-position may further modulate AO recognition, as substituent-dependent metabolism has been observed across the scaffold class. This metabolic pathway is not applicable to comparator scaffolds such as pyrazolo[1,5-a][1,3,5]triazines or pyrazolo[4,3-e][1,2,4]triazines, which possess different oxidation states and ring junction geometries [2].

Drug metabolism Aldehyde oxidase Pharmacokinetics

Procurement-Driven Application Scenarios for CAS 135104-21-1 Based on Quantitative Differentiation Evidence


GABAₐ Receptor-Focused CNS Lead Discovery: Scaffold-Hopping from Benzodiazepines

Research groups pursuing non-benzodiazepine GABAₐ receptor modulators for anxiety, epilepsy, or cognitive disorders can utilize CAS 135104-21-1 as a structurally validated entry point into the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold. The scaffold class has demonstrated nanomolar benzodiazepine-site binding affinity (established by MRK-016 at Kᵢ = 0.8–1.5 nM) and the capacity for subtype-selective modulation (α3-over-α1 functional selectivity achieved by lead compound 32 in the 2,3,7-trisubstituted series) [1]. CAS 135104-21-1 provides the core scaffold in its oxidized form, circumventing the aldehyde oxidase metabolic liability that affects non-oxidized pyrazolotriazine precursors . The 4-methoxyphenyl group at the 2-position offers a starting point for SAR exploration through demethylation to the 4-hydroxy analog or replacement with other para-substituted aryl groups. Procurement at 95–98% purity from established vendors supports both initial radioligand displacement screening and subsequent electrophysiological characterization in recombinant receptor systems.

Kinase Inhibitor Lead Generation Using a Privileged Heterocyclic Scaffold

The pyrazolo[1,5-d][1,2,4]triazine scaffold has been independently validated as a kinase inhibitor pharmacophore, with structurally related pyrazolo[1,5-a][1,3,5]triazines achieving CK2 inhibition at Kᵢ ≈ 1.0 nM and cancer cell growth inhibition at IC₅₀ ≈ 100 nM [1]. CAS 135104-21-1 serves as a versatile synthetic intermediate for constructing focused kinase inhibitor libraries through functionalization at the N5, C3, or C7 positions. The 4-methoxyphenyl substituent provides a moderate electron-donating group that can modulate the electron density of the heterocyclic core, affecting hinge-region binding interactions with kinase ATP pockets. The compound's favorable physicochemical profile (ACD/LogP = 0.52, TPSA = 69 Ų, zero Rule-of-5 violations) makes it suitable for hit-to-lead optimization without the need for property-decreasing solubilizing group appendage .

Analgesic and Anti-Inflammatory Program SAR Expansion

The 1993 study by Mavel et al. demonstrated that 2-aryl-4-oxo-pyrazolo[1,5-d][1,2,4]triazines bearing 5-position aminoalkyl or benzoyl substituents exhibit potent analgesic effects in the phenylbenzoquinone-induced writhing test, with additional anti-inflammatory and antipyretic properties [1]. CAS 135104-21-1 embodies the core 2-aryl-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one scaffold validated in that study, with the 4-methoxy group providing a distinct electronic environment versus the unsubstituted phenyl or 4-chlorophenyl analogs originally reported. Researchers can leverage this compound as a synthetic precursor for installing 5-position substituents (aminoalkyl, benzoyl, or arylpiperazinylmethyl groups) that were identified as critical for in vivo analgesic efficacy. The 4-methoxy substituent may further enhance activity through improved hydrogen-bonding capacity (4 HBA vs. 3 for the 2-phenyl comparator) .

Metabolic Stability Screening of Pyrazolotriazinone Leads

Given the documented role of aldehyde oxidase in metabolizing pyrazolo[1,5-d][1,2,4]triazines, CAS 135104-21-1 is uniquely positioned as a pre-oxidized scaffold that can serve as a metabolic stability benchmark [1]. Drug metabolism scientists can use this compound to establish baseline AO stability in human and preclinical species liver fractions, comparing its intrinsic clearance against non-oxidized pyrazolo[1,5-d][1,2,4]triazine analogs to quantify the metabolic advantage conferred by the pre-formed triazin-4(5H)-one oxidation state. The compound's computed physicochemical properties (water solubility ~4,213 mg/L, Log D₇.₄ = 0.79) also make it amenable to standard in vitro ADME assay conditions without requiring high DMSO concentrations or solubility-enhancing formulation additives.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.